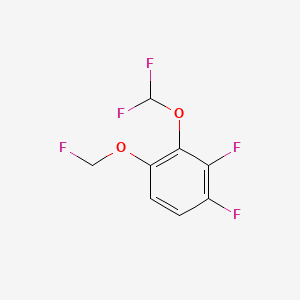
3-(2-(1-benzyl-1H-tetrazol-5-yl)ethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(1-Benzyl-1H-tetrazol-5-yl)ethyl)aniline is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and agriculture .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(1-benzyl-1H-tetrazol-5-yl)ethyl)aniline typically involves the formation of the tetrazole ring followed by its attachment to the aniline moiety. One common method is the click chemistry approach, which involves the reaction of azides with alkynes to form tetrazoles. The reaction is usually carried out in the presence of a copper catalyst under mild conditions.
Industrial Production Methods
Industrial production of tetrazole derivatives often employs eco-friendly approaches such as using water as a solvent and moderate reaction conditions to achieve high yields. The use of non-toxic reagents and easy extraction methods are also preferred to ensure the process is sustainable and cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-(1-Benzyl-1H-tetrazol-5-yl)ethyl)aniline can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the tetrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring can lead to the formation of nitro derivatives, while reduction can yield amine derivatives .
Wissenschaftliche Forschungsanwendungen
3-(2-(1-Benzyl-1H-tetrazol-5-yl)ethyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and receptor ligand.
Medicine: Explored for its antibacterial, antifungal, and antitumor activities.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(2-(1-benzyl-1H-tetrazol-5-yl)ethyl)aniline involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(3-Aminophenyl)tetrazole: Similar structure but with different substituents on the tetrazole ring.
2-(1-Benzyl-1H-tetrazol-5-yl)aniline: Lacks the ethyl linker present in 3-(2-(1-benzyl-1H-tetrazol-5-yl)ethyl)aniline.
Uniqueness
This compound is unique due to its specific combination of the tetrazole ring and the aniline moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable compound .
Eigenschaften
Molekularformel |
C16H17N5 |
|---|---|
Molekulargewicht |
279.34 g/mol |
IUPAC-Name |
3-[2-(1-benzyltetrazol-5-yl)ethyl]aniline |
InChI |
InChI=1S/C16H17N5/c17-15-8-4-7-13(11-15)9-10-16-18-19-20-21(16)12-14-5-2-1-3-6-14/h1-8,11H,9-10,12,17H2 |
InChI-Schlüssel |
VQJXISSRUWBZNI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C(=NN=N2)CCC3=CC(=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-Bromo-1H-pyrrolo[2,3-c]pyridine-5-carbonitrile](/img/structure/B14052929.png)

![tert-Butyl (S)-(8-bromo-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate](/img/structure/B14052936.png)





